4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
- 4,4’-((4-(Dipropylamino)phenyl)methylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) .
Uniqueness
4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both dipropylamino and hydroxyisoquinolinone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is a synthetic compound with a complex molecular structure that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H26N2O2
- Molecular Weight : 350.46 g/mol
- CAS Number : 71377194
The compound features a hydroxyisoquinolinone core linked to a dipropylamino group via a phenyl ring, which significantly influences its pharmacological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Enzymes : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation. Inhibition of CDK4 can lead to cell cycle arrest and may be beneficial in cancer therapy .
- Receptors : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways. This interaction could have implications for treating neurological disorders .
Antitumor Activity
Research indicates that isoquinoline derivatives, including this compound, exhibit significant antitumor properties. For instance:
- A study demonstrated that related isoquinoline derivatives selectively inhibit CDK4 over CDK2 and CDK1, suggesting a targeted approach to cancer treatment .
Neuroprotective Effects
The dipropylamino moiety may enhance the compound's ability to cross the blood-brain barrier, which is critical for neuroprotective applications. Experimental models have suggested potential benefits in conditions like Alzheimer's disease through modulation of neurotransmitter systems .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent activity comparable to established chemotherapeutic agents .
- Animal Models : In vivo studies using murine models have revealed that administration of the compound significantly reduces tumor size in xenograft models of human cancer, supporting its potential as an effective anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Structural Variation | Biological Activity |
---|---|---|
4-{3-(Diethylamino)methyl}phenyl}-5-hydroxyisoquinolin-1(2H)-one | Ethyl instead of propyl groups | Similar antitumor activity but lower CNS penetration |
4-{3-(Dimethylamino)methyl}phenyl}-5-hydroxyisoquinolin-1(2H)-one | Dimethyl instead of dipropyl groups | Enhanced receptor binding affinity |
Properties
CAS No. |
651029-62-8 |
---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[3-[(dipropylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C22H26N2O2/c1-3-11-24(12-4-2)15-16-7-5-8-17(13-16)19-14-23-22(26)18-9-6-10-20(25)21(18)19/h5-10,13-14,25H,3-4,11-12,15H2,1-2H3,(H,23,26) |
InChI Key |
KXVRPTHSFVSSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
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